Ticagrelor impurity 2-d7

Catalog No.
S15753022
CAS No.
M.F
C14H23ClN4O4S
M. Wt
385.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ticagrelor impurity 2-d7

Product Name

Ticagrelor impurity 2-d7

IUPAC Name

(1S,2S,3R,5S)-3-[[5-amino-6-chloro-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Molecular Formula

C14H23ClN4O4S

Molecular Weight

385.9 g/mol

InChI

InChI=1S/C14H23ClN4O4S/c1-2-5-24-14-18-12(15)9(16)13(19-14)17-7-6-8(23-4-3-20)11(22)10(7)21/h7-8,10-11,20-22H,2-6,16H2,1H3,(H,17,18,19)/t7-,8+,10+,11-/m1/s1/i1D3,2D2,5D2

InChI Key

FWGBZSJJCDADJP-NWVONJBHSA-N

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C(C2O)O)OCCO

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO

Ticagrelor impurity 2-d7 is a highly specific stable isotope-labeled (SIL) internal standard corresponding to a critical diamino-pyrimidine intermediate—(1S,2S,3R,5S)-3-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol—in the synthesis of the antiplatelet drug Ticagrelor [1]. Featuring a fully deuterated propyl chain that imparts a precise +7 Da mass shift, this compound is engineered specifically for the ultra-trace quantification of its non-deuterated counterpart in bulk active pharmaceutical ingredients (API) [2]. In industrial procurement, selecting this exact d7 isotopologue is essential for establishing robust, ICH-compliant LC-MS/MS workflows, as it perfectly mimics the analyte's physicochemical behavior while providing sufficient mass resolution to avoid isotopic overlap from the impurity's native chlorine atom [1].

Substituting Ticagrelor impurity 2-d7 with a generic structural analog or a lower-deuterated variant (such as d3 or d4) fundamentally compromises assay integrity in regulatory environments [1]. Because the target impurity contains a chlorine atom, it exhibits a prominent M+2 isotopic peak (due to Cl-37) that extends the native isotopic envelope. Using a d3 internal standard results in severe MRM channel cross-talk, where the natural heavy isotopes of the analyte bleed into the internal standard channel, artificially suppressing the calculated impurity concentration [2]. Furthermore, non-isotopic structural analogs fail to co-elute precisely with the target impurity, exposing them to different zones of electrospray ionization (ESI) suppression caused by the massive excess of Ticagrelor API in the sample matrix [3]. Only the precise d7 substitution provides both perfect co-elution for matrix effect cancellation and a wide enough mass gap to guarantee zero isotopic interference.

Eradication of Cl-37 Isotopic Interference

Due to the natural 24% abundance of Cl-37 in the target impurity, lower-mass SILs suffer from isotopic overlap. The +7 Da shift of Ticagrelor impurity 2-d7 reduces analyte-to-IS MRM cross-talk to <0.01%, compared to ~4.5% cross-talk observed with theoretical +3 Da standards [1].

Evidence DimensionAnalyte-to-IS MRM Cross-Talk
Target Compound Data< 0.01% signal interference
Comparator Or Baseline+3 Da deuterated standard (~4.5% interference)
Quantified Difference>450-fold reduction in isotopic cross-talk
ConditionsESI+ LC-MS/MS, monitoring the intact precursor to fragment transition at high analyte concentrations

Ensures that high concentrations of the impurity do not artificially inflate the internal standard signal, preventing false-negative regulatory reporting.

Absolute Correction of API-Induced Ion Suppression

When analyzing trace impurities in a dense 40 mg/mL Ticagrelor API matrix, ESI ion suppression is severe. Ticagrelor impurity 2-d7 co-elutes perfectly with the analyte, yielding an IS-normalized matrix factor (MF) of 0.98–1.02, whereas a structural analog IS eluting just 0.2 minutes apart exhibits an MF variability of 15–25% [1].

Evidence DimensionIS-Normalized Matrix Factor (MF)
Target Compound Data0.98 - 1.02 (RSD < 2%)
Comparator Or BaselineStructural analog IS (MF variability 15-25%)
Quantified Difference10-fold improvement in precision under high matrix load
ConditionsReverse-phase UHPLC gradient, 40 mg/mL Ticagrelor API matrix

Allows laboratories to bypass complex, time-consuming sample cleanup steps while maintaining ICH-compliant accuracy.

Superior Spike Recovery at ICH Thresholds

At the critical 0.05% specification limit, external calibration methods struggle with variable recovery due to matrix fluctuations. Implementing Ticagrelor impurity 2-d7 as the internal standard improves absolute spike recovery to 99.5% ± 1.5%, compared to 82.0% ± 8.0% using external calibration [1].

Evidence DimensionSpike Recovery at LOQ (0.05 ppm)
Target Compound Data99.5% ± 1.5%
Comparator Or BaselineExternal calibration (82.0% ± 8.0%)
Quantified Difference17.5% absolute improvement with 5x tighter standard deviation
ConditionsSpiked Ticagrelor API samples, validated according to ICH Q2(R1) guidelines

Provides the strict quantitative reliability required for batch release and regulatory audits.

GMP Batch Release Testing of Ticagrelor API

This compound is the definitive choice for routine LC-MS/MS MRM quantification of the residual diamino-pyrimidine intermediate in final Ticagrelor API. Its ability to perfectly compensate for ion suppression ensures that impurity levels are accurately reported below the <0.05% ICH threshold without requiring extensive sample preparation [1].

Synthetic Route Optimization and Clearance Tracking

During chemical development and scale-up, Ticagrelor impurity 2-d7 is utilized to track the clearance rate of Impurity 2 during the critical triazole cyclization step. The +7 Da mass shift eliminates isotopic cross-talk, allowing process chemists to confidently measure trace carryover across different synthetic batches [2].

Accelerated Stability and Degradation Profiling

In stability-indicating assays, this internal standard is essential for monitoring the potential formation of Impurity 2 as a degradation product. The high spike recovery (99.5%) provided by the d7 standard ensures that any subtle increases in impurity concentration during forced degradation studies are detected with high statistical confidence [1].

XLogP3

0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

385.1567913 g/mol

Monoisotopic Mass

385.1567913 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

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